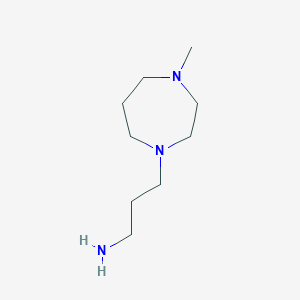

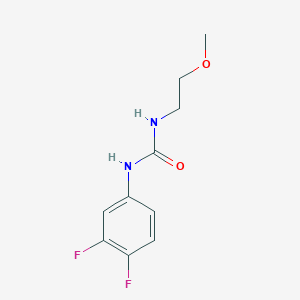

![molecular formula C24H18FN5O4S B2362473 5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901736-61-6](/img/structure/B2362473.png)

5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule that belongs to the class of 1,2,4-triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . They are known for their stability and are difficult to cleave . They have been the focus of renewed interest among organic and medicinal chemists due to their potential in various therapeutic applications .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including the compound , is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . They can exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable than the 4H-1,2,4-triazole form .科学的研究の応用

Anticancer Applications

- Cytotoxicity on Cancer Cell Lines: Quinazoline derivatives, including those with similar structures to the chemical , have demonstrated significant anticancer activity. For example, a study on 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline (NTCHMTQ) revealed potent cytotoxic effects on human tumor cell line HeLa, suggesting potential as anticancer agents (Ovádeková et al., 2005). Another study reported the synthesis and anticancer activity of 1,2,4-triazolo[4,3-a]quinoline derivatives, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antimicrobial Activity

- Antibacterial and Antifungal Properties: Some quinazoline derivatives exhibit notable antimicrobial properties. A study on substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters highlighted their in vitro antibacterial activity, with some compounds showing excellent growth inhibition activity compared to standard drugs (Mood et al., 2022). Another research on substituted 1,2,4-triazolo[4,3-c]quinazolines tested their antibacterial and antifungal effects, identifying derivatives with significant antimicrobial activity (Jantová et al., 2008).

Synthesis and Characterization

- Synthesis of Quinazoline Derivatives: The synthesis methods for quinazoline derivatives and related compounds have been extensively studied. One approach involved the cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, producing partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones (Lipson et al., 2006). Another study synthesized 5H-benzothiazolo[3,2-a]quinazolin-5-ones through thermal cyclization of N-(2-benzoxazolyl)-2-fluorobenzamides (Kim, 1981).

将来の方向性

The future directions for research on “5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” and similar compounds could involve further exploration of their pharmacological profiles, including their potential as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus could provide scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

作用機序

Target of Action

Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression and induction of apoptosis within cells . This suggests that the compound may interact with its target to disrupt normal cell cycle progression, thereby inhibiting the growth of cells.

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

The molecular formula of the compound is c22h14fn5o2s , which suggests that it has a relatively high molecular weight. This could potentially impact its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been shown to significantly inhibit the growth of various cell lines . This suggests that the compound may have cytotoxic activities, potentially making it useful in the treatment of certain types of cancer.

特性

IUPAC Name |

5-[(3-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-4-3-5-16(25)10-14)29-23(18)27-22(28-29)15-6-8-17(9-7-15)30(31)32/h3-12H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTPMQZURQGTCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

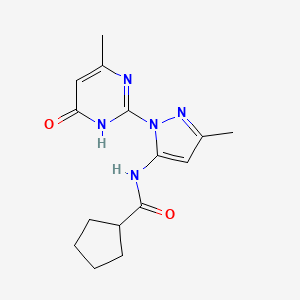

![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

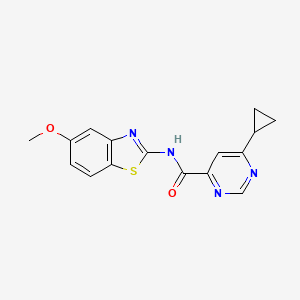

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

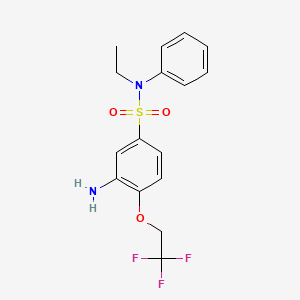

![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)